Triethylenetetramine disulfate

Description

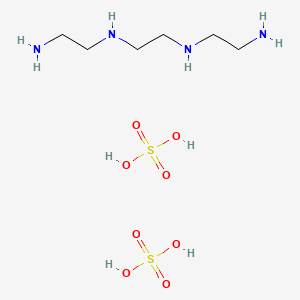

Structural Framework of Triethylenetetramine (B94423) and Polyamine Derivatives

Triethylenetetramine, with the chemical formula C6H18N4, is a linear aliphatic amine. wikipedia.org The molecule consists of two primary and two secondary amine groups linked by ethylene (B1197577) bridges. wikipedia.org This structure allows it to act as a tetradentate ligand, meaning it can bind to a central metal atom at four points. wikipedia.orgatamanchemicals.com

Polyamines are a class of organic compounds characterized by the presence of two or more amino groups. mdpi.com Triethylenetetramine is a member of this family, which also includes simpler amines like ethylenediamine (B42938) and diethylenetriamine (B155796), as well as more complex biological molecules like spermidine (B129725) and spermine. wikipedia.orgmdpi.com The spacing and number of amine groups in a polyamine chain are crucial to its chemical properties and its ability to form complexes with other molecules. The synthesis of various polyamine derivatives often involves modifying the terminal or internal nitrogen atoms to create molecules with specific functionalities. mdpi.com

Contextual Significance of Sulfate (B86663) Anions in Amine Salt Chemistry

This salt formation dramatically alters the physical properties of the substance. For instance, while triethylenetetramine is a liquid at room temperature, its disulfate salt is a crystalline solid. wikipedia.orgchemicalbook.com The presence of the sulfate anions also significantly increases the water solubility of the compound. spectroscopyonline.com In industrial applications, the formation of heat-stable amine salts, including sulfates, can be a concern in processes like acid gas absorption, as these salts are not easily regenerated by heat. google.comosti.gov The infrared spectrum of amine sulfates exhibits characteristic broad absorption bands corresponding to the stretching of the N-H⁺ bonds and the vibrations of the sulfate anion. spectroscopyonline.com

Historical Perspectives in Triethylenetetramine Research (Excluding medical applications)

The initial synthesis of triethylenetetramine dates back to the late 19th century. atamanchemicals.com Early research focused on its basic chemical properties and its reactions. A significant area of non-medical research has been its use as a chelating agent in coordination chemistry. atamanchemicals.com Its ability to form stable complexes with various metal ions has been extensively studied.

In the realm of industrial applications, triethylenetetramine has found use as a curing agent, or "hardener," for epoxy resins. wikipedia.orgatamanchemicals.com Its reactive amine groups crosslink with the epoxy polymer chains, leading to a rigid, durable material. wikipedia.org The production of TETA on an industrial scale is typically achieved by heating ethylenediamine or ethanolamine (B43304) with ammonia (B1221849) over a catalyst. wikipedia.org More recently, research has explored the use of triethylenetetramine disulfate in the synthesis of modified multiwalled carbon nanotubes for applications such as the removal of heavy metals from water. rsc.org

Chemical and Physical Properties of Triethylenetetramine and its Disulfate Salt

| Property | Triethylenetetramine (TETA) | This compound |

| CAS Number | 112-24-3 wikipedia.org | 25291-67-2 echemi.com |

| Molecular Formula | C₆H₁₈N₄ wikipedia.org | C₆H₁₈N₄·2H₂SO₄ (or C₆H₂₂N₄O₈S₂) echemi.comchemicalbook.com |

| Molar Mass | 146.23 g/mol wikipedia.org | 342.39 g/mol chemicalbook.com |

| Appearance | Colorless to yellowish oily liquid wikipedia.org | Off-white powder chemicalbook.comechemi.com |

| Melting Point | 12 °C chemsrc.com | 300-305 °C (decomposes) chemicalbook.comchemsrc.com |

| Boiling Point | 266-267 °C buyersguidechem.com | Not applicable |

| Solubility | Miscible in water wikipedia.org | Soluble in water |

Properties

Molecular Formula |

C6H22N4O8S2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;sulfuric acid |

InChI |

InChI=1S/C6H18N4.2H2O4S/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4/h9-10H,1-8H2;2*(H2,1,2,3,4) |

InChI Key |

JHJMZSFXRNINSD-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCNCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Triethylenetetramine and Its Sulfate Salts

Synthetic Pathways for Triethylenetetramine (B94423) Precursors

The synthesis of triethylenetetramine (TETA) can be achieved through various chemical routes, starting from readily available precursors. These methods often yield a mixture of ethyleneamines, from which TETA is isolated.

Catalytic Condensation Reactions

A primary industrial method for producing triethylenetetramine involves the catalytic condensation of ethylenediamine (B42938) or the reaction of ethanolamine (B43304) with ammonia (B1221849). smolecule.comatamanchemicals.comatamanchemicals.comacs.orgwikipedia.org This process is typically carried out by heating the reactants over an oxide catalyst. atamanchemicals.comwikipedia.org The reaction yields a mixture of various linear and cyclic ethyleneamines, including diethylenetriamine (B155796) (DETA), tetraethylenepentamine (B85490) (TEPA), and piperazine (B1678402) derivatives. atamanchemicals.comwikipedia.orggoogle.com The desired triethylenetetramine is then separated from this product mixture through fractional distillation and sublimation. atamanchemicals.comwikipedia.orgatamanchemicals.com Another catalytic approach involves the condensation of ethylenediamine with ethylene (B1197577) glycol in the presence of a suitable catalyst. googleapis.comgoogle.com

A related synthesis route involves the reaction of 1,2-dichloroethane (B1671644) with aqueous ammonia, which also produces a range of ethyleneamines that require subsequent separation. smolecule.comoecd.org

| Starting Materials | Catalyst Type | Key Reaction Conditions | Products | Separation Method |

| Ethylenediamine, Ammonia | Oxide Catalyst | Elevated Temperature | Mixture of ethyleneamines (TETA, DETA, TEPA, etc.) | Fractional Distillation, Sublimation |

| Ethanolamine, Ammonia | Oxide Catalyst | Elevated Temperature | Mixture of ethyleneamines (TETA, DETA, TEPA, etc.) | Fractional Distillation, Sublimation |

| Ethylenediamine, Ethylene Glycol | Condensation Catalyst | Temperature > 260 °C | Triethylenetetramine, N-(2-aminoethyl)ethanolamine | Not specified |

| 1,2-Dichloroethane, Aqueous Ammonia | Not specified | Not specified | Mixture of ethyleneamine hydrochlorides | Neutralization followed by Fractional Distillation |

Dinitrile Intermediate Routes

An alternative synthetic strategy for triethylenetetramine involves the use of dinitrile intermediates. googleapis.com This route offers a more controlled approach to obtaining the linear TETA isomer. One such method begins with the synthesis of a dinitrile from ethylenediamine. This can be achieved through alkylation with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. googleapis.comgoogle.comgoogle.com Another approach to the dinitrile intermediate is the Strecker synthesis, which utilizes formaldehyde (B43269) and a cyanide salt with ethylenediamine. googleapis.comgoogle.comgoogle.com

The resulting dinitrile intermediate, ethylenediaminediacetonitrile (EDDN), can then be reduced to triethylenetetramine. google.com This reduction is typically carried out through catalytic hydrogenation. google.com To improve purity and yield, the dinitrile intermediate can be derivatized with a protecting group, such as benzaldehyde, before the reduction step. google.com This protected dinitrile can be crystallized to remove impurities. googleapis.com The protecting groups are subsequently removed by hydrolysis to yield the final triethylenetetramine product. google.com

Cycloaddition Approaches for Macrocyclic Derivatives

While not a direct synthesis of linear triethylenetetramine, cycloaddition reactions are employed to create macrocyclic derivatives using TETA as a key building block. These methods are significant in the field of supramolecular chemistry and ligand design. For instance, triethylenetetramine can react with glyoxal (B1671930) to form bis-aminal isomers. royalsocietypublishing.org These intermediates can then undergo further reactions, such as amination, reduction, and hydrolysis, to yield macrocyclic structures. royalsocietypublishing.org

Another approach involves the reaction of triethylenetetramine with aldehydes, such as 5-chlorosalicylaldehyde, to form imidazolidine (B613845) derivatives through a [3+2] cycloaddition mechanism. nih.gov These reactions demonstrate the versatility of triethylenetetramine in forming complex cyclic structures. The synthesis of tetrazole derivatives can also be achieved through the condensation of triethylenetetramine with appropriate aldehydes to form a Schiff-base ligand, which can then undergo further cyclization. researchgate.net

Preparation of Triethylenetetramine Salts

For various applications, triethylenetetramine is converted into its salt form. The formation of triethylenetetramine disulfate involves the protonation of the amine groups by sulfuric acid.

Formation of Protonated Amine Sulfate (B86663) Species

Triethylenetetramine is a polyamine with multiple basic nitrogen atoms that can be protonated by acids to form salts. smolecule.com The reaction of triethylenetetramine with an acid, such as sulfuric acid, leads to the formation of the corresponding salt. google.comgoogle.com In the case of this compound, two equivalents of sulfuric acid react with one equivalent of triethylenetetramine. This results in the protonation of two of the amine functional groups, forming a stable crystalline salt. The properties of the resulting salt, such as its melting point and hygroscopicity, are dependent on the acid used. google.com For instance, the sulfate salt is noted for its high melting point. google.com

Methods for Salt Purification and Isolation

The purification of triethylenetetramine salts is crucial for obtaining a product with high purity. One common method involves the crystallization of the salt from a suitable solvent. google.com For instance, an impure triethylenetetramine can first be derivatized with a protecting group, such as benzaldehyde, to form a protected derivative that can be more easily purified. google.com After purification, the protecting groups are removed, and the purified triethylenetetramine is then reacted with the desired acid to form the salt.

Recrystallization is another key technique for purifying the final salt product. google.com The crude salt is dissolved in an appropriate solvent, and then the solution is allowed to cool, or the solvent is slowly evaporated, leading to the formation of purer crystals. google.com For example, the dihydrochloride (B599025) salt of triethylenetetramine can be purified by slurrying the corresponding hydrate (B1144303) in water, acidifying with concentrated hydrochloric acid, and then processing to isolate the purified salt. researchgate.net Similar principles of crystallization and recrystallization are applied for the isolation of this compound. Various chromatographic techniques, such as ion-exchange chromatography, can also be employed for the purification of triethylenetetramine and its derivatives. nih.gov

Investigation of Salt Polymorphism

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can have distinct physical and chemical properties, including melting point, solubility, and stability. In the context of triethylenetetramine (TETA), various salts have been synthesized and investigated for their polymorphic behavior.

While extensive studies have been conducted on polymorphs of salts like triethylenetetramine dihydrochloride and triethylenetetramine disuccinate, information on this compound polymorphism is less detailed in available literature. google.comgoogle.com For other TETA salts, methods such as Differential Scanning Calorimetry (DSC) have been used to identify and characterize different polymorphs. google.com For instance, distinct polymorphs of triethylenetetramine dihydrochloride have been identified with different melting temperature ranges. google.com

Investigations into various TETA salts have revealed differing propensities for crystallization and stability. A study noted that while salts like phosphate, mesylate, and citrate (B86180) showed low crystal formation, the sulfate salt was characterized by a low melting point, and the tartrate salt was found to be hygroscopic. google.comgoogle.com The characterization of dicarboxylic salts of protonated TETA has also involved techniques such as X-ray powder diffraction and thermal analysis to examine polymorphism and hydration states. researchgate.net This systematic investigation of different salt forms is crucial for selecting a stable and suitable formulation for various applications.

| TETA Salt | Observed Property/Finding | Reference |

|---|---|---|

| This compound | Exhibited a low melting point. | google.com |

| Triethylenetetramine Dihydrochloride | Polymorphs identified with different DSC melting temperatures. | google.comgoogle.com |

| Triethylenetetramine Disuccinate | Polymorphs have been prepared and characterized. | google.com |

| Phosphate, Mesylate, Benzoate, Citrate, Malate Salts | Exhibited low crystal formation. | google.com |

| Tartrate Salt | Observed to be hygroscopic. | google.com |

Functionalization and Derivatization Strategies

Triethylenetetramine serves as a versatile building block for the functionalization and derivatization of various materials. Its multiple amine groups provide reactive sites for covalent attachment or immobilization onto different substrates, thereby modifying the substrate's surface chemistry and properties.

Covalent Functionalization of Carbon-Based Materials (e.g., Carbon Nanotubes, Graphene)

The covalent attachment of triethylenetetramine to carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene is a widely used strategy to enhance their dispersion and interfacial bonding in composite materials or to introduce specific functionalities.

For multi-walled carbon nanotubes (MWCNTs), a common approach involves an initial acid treatment to introduce carboxylic acid groups (-COOH) on the nanotube surface. aau.dk These carboxylated MWCNTs are then reacted with TETA, leading to the formation of amide linkages and the grafting of TETA onto the nanotube surface. aau.dkscielo.br The success of this functionalization can be quantified using techniques like Thermogravimetric Analysis (TGA), which measures the mass loss corresponding to the attached TETA molecules. scielo.brresearchgate.net X-ray Photoelectron Spectroscopy (XPS) is also used to confirm the presence of nitrogen and amide bonds on the CNT surface. scielo.br

In the case of graphene, functionalization can be achieved through a one-step reaction using graphene oxide (GO) as the starting material. nih.gov In this process, TETA acts as both a cross-linker and a reducing agent. The amine groups of TETA react with the epoxy groups present on the surface of GO, resulting in the covalent grafting of TETA onto the graphene sheets. nih.gov This method not only functionalizes the graphene but also increases its hydrophilicity, allowing for stable dispersions in water. nih.gov Furthermore, TETA has been used to functionalize magnetic graphene oxide (Fe₃O₄@GO), creating a reusable heterogeneous catalyst with applications in organic synthesis. tandfonline.comtandfonline.com

| Carbon Material | Functionalization Method | Key Findings | Characterization Techniques | Reference |

|---|---|---|---|---|

| Multi-Walled Carbon Nanotubes (MWCNTs) | Acid treatment followed by reaction with TETA to form amide bonds. | Improved dispersion and interfacial bonding. Mass loss of 29% attributed to TETA functionalization. | TGA, XPS, EFM | aau.dkscielo.br |

| Graphene Oxide (GO) | One-step reaction where TETA acts as a cross-linker and reductant. | Successful grafting via amine-epoxy reaction. Resultant TFGn is water-dispersible. | FTIR, XPS, XRD, Raman, SEM | nih.gov |

| Magnetic Graphene Oxide (Fe₃O₄@GO) | Grafting of TETA onto Fe₃O₄@GO. | Created a reusable heterogeneous catalyst for organic synthesis. | TGA, XRD | tandfonline.comtandfonline.com |

Immobilization onto Mesoporous Silica (B1680970) Frameworks

The large surface area and ordered pore structure of mesoporous silica make it an excellent support for immobilizing functional molecules like triethylenetetramine. The amine-functionalized silica materials are particularly effective as adsorbents, for instance, in CO₂ capture.

A common method for modification is wet impregnation, where the mesoporous silica is treated with a solution of TETA. oup.com Various types of mesoporous silica, such as MSU-J, MCM-41, and SBA-15, have been functionalized in this manner. oup.comacs.org The TETA molecules are physically adsorbed and housed within the porous network of the silica. The performance of these materials, for example in CO₂ adsorption, is influenced by factors such as the TETA loading and the operating temperature, with higher amine content generally leading to increased adsorption capacity. oup.com The resulting adsorbent can often be regenerated and reused over multiple adsorption/desorption cycles. oup.com Characterization of these materials involves N₂ adsorption-desorption to analyze changes in surface area and pore volume, as well as FTIR and electron microscopy to confirm the presence and distribution of the amine. researchgate.net

| Silica Framework | Functionalization Method | Application | Key Findings | Reference |

|---|---|---|---|---|

| MSU-J | Wet impregnation with TETA. | CO₂ Adsorption | Adsorption capacity decreased with increasing temperature and increased with TETA content. | oup.com |

| Porous Silica Microspheres (SM) | Functionalization with TETA. | Cd(II) Removal | A novel adsorbent for eliminating Cd(II) from aqueous solutions was developed. | researchgate.net |

| SBA-15 | Functionalization with TETA. | Cu²⁺ and Zn²⁺ Adsorption | Used as a chelating agent for heavy metal adsorption. | sjp.ac.lk |

| MCM-41 | Impregnation with TETA and other amines. | CO₂ Adsorption | Larger pore size and volume improved amine distribution and sorption capacity. | acs.org |

Synthesis of Triethylenetetramine-Based Amphiphilic Structures

Amphiphilic molecules, which possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties, can be synthesized using triethylenetetramine as a polar head group. These structures, such as Gemini (B1671429) surfactants, have applications as detergents, emulsifiers, and corrosion inhibitors. tandfonline.comresearchgate.net

One synthetic route involves a two-step methodology. First, TETA is reacted with various fatty acids (e.g., caprylic acid, lauric acid, myristic acid) to produce corresponding amides. tandfonline.comresearchgate.net Upon heating, these amides undergo cyclization to form 2-alkyl-1-diethylenediaminimidazoline intermediates. In the second step, these imidazolines are reacted with a spacer molecule, such as 1,6-dibromohexane, to yield the final cationic Gemini surfactants. tandfonline.comresearchgate.net The length of the fatty acid alkyl chain influences the surface-active properties of the resulting surfactant. tandfonline.com

Another approach is the one-step synthesis of amphiphilic polyethyleneimines (APEI). This can be achieved through the reaction of TETA with glycidyl (B131873) 4-nonylphenyl ether. acs.org The resulting amphiphiles have been investigated for applications such as the demulsification of water-in-crude-oil emulsions, with their hydrophile-lipophile balance (HLB) values indicating their suitability for such purposes. acs.org The structures of these complex molecules are typically confirmed using spectroscopic methods like FTIR, ¹H-NMR, and ¹³C-NMR. tandfonline.comresearchgate.netacs.org

| Reactants | Intermediate/Product Type | Synthetic Strategy | Reference |

|---|---|---|---|

| Triethylenetetramine, Fatty Acids (Caprylic, Lauric, etc.), 1,6-Dibromohexane | Cationic Gemini Surfactants | Two-step: Amidation/cyclization followed by reaction with spacer. | tandfonline.comresearchgate.net |

| Triethylenetetramine, Glycidyl 4-nonylphenyl ether | Amphiphilic Polyethyleneimines (APEI) | One-step reaction. | acs.org |

| Triethylenetetramine, Cholesterol derivatives | Gemini-amphiphiles | Condensation under Fukuyama conditions followed by deprotection. | nih.gov |

Spectroscopic and Analytical Characterization Techniques in Triethylenetetramine Disulfate Research

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in triethylenetetramine (B94423) salts.

FTIR Spectroscopy:

FTIR analysis of triethylenetetramine and its derivatives reveals characteristic absorption bands that confirm the presence of specific functional groups. For instance, in studies of triethylenetetramine-functionalized materials, the asymmetrical and symmetrical C-H stretching vibrations of methyl and methylene (B1212753) groups are observed in the 2800–3000 cm⁻¹ region. researchgate.net The presence of C-N bonds is indicated by peaks around 2370 and 2340 cm⁻¹, while C-N stretching vibrations can also be assigned to peaks near 1370 cm⁻¹ and 1230 cm⁻¹. researchgate.net The disappearance or shifting of peaks can indicate interactions between triethylenetetramine and other substances. conicet.gov.ar

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. In the characterization of a crystalline form of triethylenetetramine tetrahydrochloride, significant Raman shifts were observed at 943, 1173, 1527, and 1612 cm⁻¹ (± 5 cm⁻¹). google.comgoogle.com The presence of at least two of these peaks is considered characteristic of this specific crystalline form. google.comgoogle.com

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of triethylenetetramine disulfate. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of the atoms within the molecule.

¹H-NMR Spectroscopy:

¹H-NMR spectra of triethylenetetramine and its derivatives show distinct signals corresponding to the different types of protons in the molecule. For example, in the synthesis of polymers involving triethylenetetramine, ¹H-NMR in D₂O shows signals for various proton groups, such as those on the carbon atoms adjacent to amine and sulfur groups in the polymer backbone. nih.gov Specifically, chemical shifts have been reported for COCH₂CH₂NH at δ 2.61, NHCH₂CH₂S-S at δ 2.72, COCH₂CH₂NHCH₂CH₂ at δ 2.90–3.21, and NHCH₂CH₂S-S at δ 3.41. nih.gov

¹³C-NMR Spectroscopy:

¹³C-NMR provides information on the carbon framework of the molecule. Predicted ¹³C-NMR spectra for triethylenetetramine are available in chemical databases. chemicalbook.comhmdb.canp-mrd.org Experimental ¹³C-NMR has been used to characterize related compounds and reaction products, confirming the molecular structure.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation patterns of triethylenetetramine and its related compounds. Liquid chromatography-mass spectrometry (LC-MS) has been developed for the sensitive detection and analysis of triethylenetetramine and its metabolites in various solutions. atamanchemicals.com This technique offers higher sensitivity and accuracy compared to older methods. atamanchemicals.com

In studies of triethylenetetramine complexes with metal ions, electrospray ionization mass spectrometry (ESI-MS) has been used to investigate the complexation and dissociation behavior. yorku.ca The analysis of fragmentation patterns provides insights into the structure and stability of these complexes. yorku.ca For instance, in the analysis of triethylenetetramine and its metabolites, simultaneous MS detection was performed at [M+H]⁺ values of 147, 189, and 231, corresponding to triethylenetetramine, N1-acetyltriethylenetetramine (MAT), and N1,N10-diacetyltriethylenetetramine (DAT) respectively. nih.gov

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying its constituent elements. This method is essential for confirming the purity and stoichiometry of synthesized this compound and its derivatives. For example, in the synthesis of a heteronuclear polymeric complex involving triethylenetetramine, elemental analysis was used alongside other techniques to characterize the final product. sci-hub.se Similarly, the structure of a triethylenetetramine-modified polystyrene resin was confirmed through elemental analysis and infrared spectra. researchgate.net

Chromatographic and Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis for speciation)

Chromatographic and electrophoretic techniques are vital for separating and quantifying triethylenetetramine and its various species from complex mixtures.

Capillary Electrophoresis (CE):

Capillary Zone Electrophoresis (CZE) has been employed for the analysis of various molecules where triethylenetetramine is used as an additive in the background electrolyte to reduce the electroosmotic flow and dynamically coat the capillary wall. nih.govresearchgate.net This technique has proven useful for the charge heterogeneity profiling of biopharmaceuticals like monoclonal antibodies. nih.gov An established CZE method utilizes a buffer containing ε-amino-caproic acid (EACA) and triethylenetetramine (TETA) for this purpose. nih.govdiva-portal.org

Liquid Chromatography (LC):

As mentioned previously, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the determination of triethylenetetramine and its metabolites in biological samples like plasma and urine. nih.gov This method allows for the simultaneous measurement of the parent drug and its acetylated metabolites in a single injection. nih.gov

Advanced Microscopic Techniques for Material Morphology (e.g., FESEM, TEM)

Advanced microscopic techniques such as Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and structure of materials incorporating this compound at the micro- and nanoscale.

FESEM:

FESEM analysis has been used to study the microstructure of materials containing triethylenetetramine. For example, in the study of a triethylenetetramine-based metallogel, FESEM revealed an agglomerated, cashew-like structure. acs.orgacs.org Elemental mapping combined with FESEM can confirm the distribution of elements within the material. acs.org

TEM:

TEM provides higher resolution images of the internal structure of materials. In the study of polyplex formulations for gene delivery, TEM was used to visualize the nanoparticles formed from polymers containing triethylenetetramine. nih.gov It has also been used to characterize the morphology of nanoparticles synthesized using triethylenetetramine as a capping agent, revealing structures like sheets and cylinders. academie-sciences.fr

Thermal Analysis in Triethylenetetramine Salt Characterization

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition behavior of triethylenetetramine salts. These methods provide information on melting points, decomposition temperatures, and the presence of water of hydration.

In the characterization of various triethylenetetramine salts, DTA and TGA have been used to obtain information about their water content and thermal stability. researchgate.net For instance, the thermal decomposition of a [Zn(teta)Ni(μ-CN)₂(CN)₂] complex was shown to be stable up to 322 °C, with decomposition occurring in three exothermic stages. sci-hub.se Studies on triethylenetetramine dihydrochloride (B599025) have utilized differential scanning calorimetry (DSC) to determine melting points and enthalpies of different polymorphs. core.ac.uk

Potentiometric Titrations for Ligand Protonation and Metal Complexation Constants

Potentiometric titration is a fundamental analytical technique used to determine the protonation constants of a ligand and the stability constants of the complexes it forms with metal ions. This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand as a titrant (a standard acid or base) is added. The resulting titration curve provides crucial data for calculating the equilibrium constants that govern the ligand's acid-base and coordination chemistry.

In the context of triethylenetetramine (TETA), which is the active component of this compound, potentiometric titrations are instrumental in quantifying its interaction with protons and various metal ions. scispace.comresearchgate.net The experiments are typically conducted under controlled conditions of temperature (e.g., 25.0 °C) and constant ionic strength (e.g., 0.1 M NaCl) to ensure that activity coefficients remain constant, allowing concentrations to be used in place of activities for thermodynamic calculations. scispace.com An automated titrator equipped with a glass electrode is often used to perform these measurements, with the system calibrated to measure hydrogen-ion concentration directly. scispace.com

The data below, derived from potentiometric studies on free TETA, illustrates the protonation and complex formation constants determined using this method.

Table 1: Protonation and Complex Formation Constants of Triethylenetetramine (TETA) at 25 °C and 0.1 M NaCl Ionic Strength

This table is interactive. You can sort and filter the data.

| Parameter | Species | Log K / Log β | Reference |

|---|---|---|---|

| Protonation Constant | [H(TETA)]⁺ | 10.02 | scispace.com |

| Protonation Constant | [H₂(TETA)]²⁺ | 9.32 | scispace.com |

| Protonation Constant | [H₃(TETA)]³⁺ | 6.83 | scispace.com |

| Protonation Constant | [H₄(TETA)]⁴⁺ | 3.55 | scispace.com |

| Cu²⁺ Complex Stability | [Cu(TETA)]²⁺ | 20.25 | scispace.com |

| Cu²⁺ Complex Stability | [Cu(H(TETA))]³⁺ | 16.32 | scispace.com |

| Cu²⁺ Complex Stability | [Cu₂(TETA)]⁴⁺ | 23.95 | scispace.com |

| Zn²⁺ Complex Stability | [Zn(TETA)]²⁺ | 12.10 | scispace.com |

| Zn²⁺ Complex Stability | [Zn(H(TETA))]³⁺ | 17.00 | scispace.com |

Spectroscopic Quantification of Metal Ions in Adsorption Studies (e.g., FAAS)

Spectroscopic techniques are widely employed to determine the concentration of metal ions in solution, particularly in studies evaluating the adsorption capacity of materials like those functionalized with triethylenetetramine. rsc.orgnih.gov Flame Atomic Absorption Spectrometry (FAAS) is a robust and common method for this purpose due to its simplicity, cost-effectiveness, and wide availability. nih.gov FAAS is used to quantify the amount of a metal ion remaining in a solution after it has been in contact with an adsorbent, thereby allowing the calculation of the adsorbent's efficiency. rsc.org

In a typical adsorption study, a solution with a known initial concentration of metal ions is mixed with the adsorbent material. After a set period to allow for equilibrium, the solid adsorbent is separated from the solution by filtration or centrifugation. The concentration of the metal ion in the remaining solution is then measured by FAAS. rsc.org This technique has been successfully applied in research using multiwalled carbon nanotubes modified with triethylenetetramine (TETA-MWCNT) for the solid-phase extraction (SPE) of heavy metals such as lead (Pb(II)), copper (Cu(II)), nickel (Ni(II)), and cadmium (Cd(II)) from water samples. rsc.org

The FAAS instrument is equipped with a specific hollow cathode lamp for each metal being analyzed, which emits light at a wavelength characteristic of that element. rsc.org The sample solution is aspirated into a flame (commonly air/acetylene), where the metal ions are atomized. These atoms in the ground state absorb the light from the lamp, and the amount of light absorbed is directly proportional to the concentration of the metal in the sample. rsc.org For accurate quantification, the instrument is calibrated using standard solutions of known concentrations. rsc.org Research has shown that optimal adsorption of heavy metals onto TETA-MWCNT occurs at a neutral pH of 7. After adsorption, the bound metals can be eluted from the adsorbent using a strong acid, such as 3 M nitric acid, and the concentration in the eluent is then determined by FAAS. rsc.org

The operating parameters for a Perkin-Elmer Model 3110 FAAS used in one such study are detailed in the table below. rsc.org

Table 2: Flame Atomic Absorption Spectrometer (FAAS) Operating Parameters for Metal Ion Quantification

This table is interactive. You can sort and filter the data.

| Parameter | Pb(II) | Cu(II) | Ni(II) | Cd(II) |

|---|---|---|---|---|

| Wavelength (nm) | 283.3 | 324.8 | 232.0 | 228.8 |

| Lamp Current (mA) | 15 | 15 | 30 | 12 |

| Slit Width (nm) | 0.7 | 0.7 | 0.7 | 0.7 |

| Air/Acetylene Flow (L/min) | 9.5/2.3 | 9.5/2.3 | 9.5/2.3 | 9.5/2.3 |

Coordination Chemistry of Triethylenetetramine with Sulfate Counterions and Metal Ions

Tetradenate Ligand Properties of Triethylenetetramine (B94423)

Triethylenetetramine, commonly abbreviated as TETA or "trien" in coordination chemistry, is an organic compound with the formula [CH₂NHCH₂CH₂NH₂]₂. wikipedia.org It is a flexible, linear polyamine that functions as a classic tetradenate chelating agent. ataman-chemicals.com This classification means that a single TETA molecule can bind to a central metal ion at four distinct points, utilizing the lone pair of electrons on each of its four nitrogen atoms. This multi-point attachment allows the TETA molecule to wrap around a metal ion, forming a stable, ring-containing structure known as a chelate or coordination complex. atamanchemicals.com The four nitrogen donor atoms are arranged in a linear fashion, enabling the formation of multiple chelate rings (typically three five-membered rings) upon coordination, which significantly enhances the stability of the resulting metal complex.

Formation and Stability of Triethylenetetramine-Metal Complexes

TETA is a potent chelating agent that forms stable, water-soluble complexes with a variety of metal ions, particularly transition metals. nih.gov The formation of these complexes is a result of the strong affinity between the nitrogen donor atoms of TETA and the metal center. Studies have determined the stability constants for TETA with numerous divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺). nih.govunc.edu In contrast, TETA does not form stable complexes with alkali metals, alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺), or other ions like Al³⁺ and Bi³⁺ under typical aqueous conditions. unc.edu

The stability of these complexes is quantified by the formation or stability constant (log K), with higher values indicating a more stable complex. For instance, the Cu(II)-TETA complex is exceptionally stable. atamanchemicals.com Potentiometric and spectrophotometric studies are common methods used to determine these stability constants and to comprehensively evaluate the stoichiometries of the complexes formed in solution. nih.govscispace.com The stability of the complexes can be influenced by factors such as pH and modifications to the TETA molecule; for example, acetylation of TETA's amine groups leads to a decrease in the stability of the resulting metal complexes. nih.gov

| Metal Ion | log K | Conditions | Reference |

|---|---|---|---|

| Hg²⁺ | 25.0 | 25.0°C, μ = 0.1 | unc.edu |

| Cu²⁺ | 20.1 | 25.0°C, μ = 0.1 | unc.edu |

| Ni²⁺ | 13.8 | 25.0°C, μ = 0.1 | unc.edu |

| Zn²⁺ | 11.9 | 25.0°C, μ = 0.1 | unc.edu |

| Cd²⁺ | 10.3 | 25.0°C, μ = 0.1 | unc.edu |

| Pb²⁺ | 8.9 | 25.0°C, μ = 0.1 | unc.edu |

When TETA coordinates to a metal ion that favors a coordination number of six, it typically occupies four coordination sites, leaving two sites available for other ligands (often solvent molecules or other anions). This arrangement commonly results in an octahedral geometry. wikipedia.orgataman-chemicals.comatamanchemicals.comatamanchemicals.com For instance, complexes of the type [M(trien)L₂]ⁿ⁺, where L is a monodentate ligand, adopt octahedral structures. ataman-chemicals.comatamanchemicals.com

X-ray crystallography studies have provided detailed insights into these structures. For example, the copper(II) complexes Cu(trien)(diimine)₂ (where diimine is 2,2′-bipyridine or 1,10-phenanthroline) exhibit a tetragonally distorted octahedral geometry around the central Cu(II) ion. rsc.org Similarly, nickel(II) complexes with TETA and other bidentate nitrogen-donor ligands have been shown to possess a distorted octahedral coordination environment. researchgate.net The distortion from a perfect octahedron is common and arises from the geometric constraints imposed by the fused five-membered chelate rings of the TETA ligand. The specific arrangement of the TETA ligand around the metal center gives rise to various stereoisomers, which are discussed in section 4.4.

| Complex | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Cu(trien)(2,2′-bipyridine)]²⁺ | Cu(II) | Tetragonally Distorted Octahedral | TETA acts as a tetradentate ligand, bipyridine as a bidentate ligand. | rsc.org |

| [Cu(trien)(1,10-phenanthroline)]²⁺ | Cu(II) | Tetragonally Distorted Octahedral | TETA occupies four coordination sites. | rsc.org |

TETA exhibits significant selectivity in its binding to different metal ions, with a particularly strong and recognized preference for copper(II). atamanchemicals.comdrugbank.comnih.gov This selectivity is a key aspect of its chemical behavior and applications. The primary mechanism governing this selectivity is the inherent thermodynamic stability of the formed complexes, which is quantified by their stability constants. researchgate.net The significantly higher stability constant for the Cu(II)-TETA complex compared to those for other divalent ions like Zn(II) or Ni(II) means that TETA will preferentially bind to Cu(II) even in a solution containing a mixture of these ions. unc.eduresearchgate.net

This preference can be understood through principles such as the Irving-Williams series, which predicts the relative stabilities of complexes with high-spin, octahedral first-row transition metal ions. The series generally follows the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II), a trend that is largely consistent with the stability constants observed for TETA complexes. The exceptional stability of the Cu(II) complex is partly due to the Jahn-Teller effect, which leads to a distorted octahedral geometry that the flexible TETA ligand can readily accommodate. rsc.org

Furthermore, TETA's selectivity is also influenced by the nature of its donor atoms. As a polyamine, TETA possesses nitrogen donor atoms, which are classified as relatively hard bases in the Hard and Soft Acids and Bases (HSAB) theory. These nitrogen donors show a strong preference for binding to borderline and soft metal ions like Cu²⁺, Ni²⁺, and Zn²⁺, over hard metal ions like Ca²⁺, Mg²⁺, and Al³⁺, which prefer to bind with hard oxygen-donor ligands. unc.edu

Kinetic and Thermodynamic Aspects of Metal Chelation

The formation of a metal-TETA complex is governed by both thermodynamic and kinetic factors. From a thermodynamic standpoint, the high stability of these chelates is largely driven by a phenomenon known as the "chelate effect." This effect describes the enhanced stability of a complex containing a chelating ligand (like TETA) compared to a complex with an equivalent number of analogous monodentate ligands.

ΔG° = -RTlnK = ΔH° - TΔS°

Where:

ΔG° is the standard Gibbs free energy change (a negative value indicates a spontaneous reaction).

R is the gas constant.

T is the absolute temperature.

K is the equilibrium (stability) constant.

ΔH° is the standard enthalpy change (related to bond formation).

ΔS° is the standard entropy change (related to the change in disorder).

Stereochemistry of Triethylenetetramine Metal Complexes

The flexible, linear nature of the TETA ligand allows it to adopt several different spatial arrangements, or conformations, when it coordinates to a single metal center in an octahedral complex. This leads to the formation of various stereoisomers. wikipedia.orgataman-chemicals.comatamanchemicals.comatamanchemicals.com For a generic octahedral complex of the type [M(trien)L₂]ⁿ⁺, where the TETA ligand occupies four coordination sites, there are three possible topological arrangements of the four nitrogen atoms.

These isomers are distinguished by the connectivity of the three five-membered chelate rings:

trans: The two terminal (primary) amine groups are positioned opposite each other (at 180°) in the octahedron. This arrangement results in a planar coordination of the four nitrogen atoms with the metal ion.

cis-α: The four nitrogen atoms are arranged such that the two terminal amines are adjacent (at 90°) to each other. In this isomer, the three chelate rings are coplanar.

cis-β: The four nitrogen atoms are arranged with the terminal amines also adjacent to each other, but the three chelate rings are not coplanar.

Furthermore, the two secondary nitrogen atoms in the TETA backbone become chiral centers upon coordination. This introduces another layer of stereoisomerism. For example, in the cis-β configuration, the two secondary nitrogens can have either the same (RR or SS) or opposite (RS) chirality, leading to distinct diastereomers. capes.gov.br The specific isomer that forms can be influenced by the metal ion, the reaction conditions, and the nature of any other ligands present in the coordination sphere. rsc.org

| Isomer Name | Description of N-donor Arrangement | Chirality Notes |

|---|---|---|

| trans | Terminal amines are mutually trans (180° apart). The four N atoms are coplanar with the metal. | Can exist as enantiomers depending on the chelate ring conformations. |

| cis-α | Terminal amines are mutually cis (90° apart). The ligand is wrapped around one face of the octahedron. | Exists as a pair of enantiomers (Δ and Λ). |

| cis-β | Terminal amines are mutually cis (90° apart). The ligand spans across the octahedron. | Exists as two pairs of enantiomers, depending on the relative stereochemistry (RR/SS vs. RS) of the secondary nitrogens. |

Theoretical and Computational Investigations of Triethylenetetramine Disulfate Systems

Quantum Chemical Studies (e.g., DFT, QTAIM) for Electronic Structure and Bonding

Quantum chemical studies, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and bonding characteristics of triethylenetetramine (B94423) disulfate. DFT calculations can determine the optimized molecular geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) further refines this understanding by analyzing the electron density topology to characterize the nature of chemical bonds and non-covalent interactions within the molecule. nih.gov For triethylenetetramine disulfate, QTAIM can elucidate the ionic interactions between the triethylenetetrammonium cation and the sulfate (B86663) anions, as well as the intramolecular hydrogen bonds. researchgate.net The analysis of topological parameters at bond critical points (BCPs) provides quantitative measures of bond strength and type. researchgate.net

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra. researchgate.net The electronic properties, such as the electrostatic potential, can be mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics and intermolecular interactions of molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its behavior in different environments, such as in aqueous solution. These simulations track the motions of atoms and molecules by solving Newton's equations of motion, offering insights into how the molecule folds, interacts with solvent molecules, and associates with other ions. nih.gov

Analysis of MD trajectories can also yield important thermodynamic and kinetic information. For instance, the potential of mean force (PMF) can be calculated to understand the energy landscape of conformational changes or binding events. Radial distribution functions can be computed to describe the structuring of solvent molecules around the solute and the proximity of counter-ions. researchgate.net

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Output | Information Gained |

|---|---|

| Trajectory Analysis | Conformational changes and flexibility of the molecule. nih.gov |

| Radial Distribution Functions | Solvation shell structure and ion pairing. |

| Hydrogen Bond Analysis | Dynamics of intramolecular and intermolecular hydrogen bonds. nih.gov |

| Root Mean Square Deviation (RMSD) | Stability of the molecular structure over time. |

Modeling of Complexation Equilibria and Speciation

Triethylenetetramine is a well-known chelating agent, capable of forming stable complexes with various metal ions. nih.gov The disulfate salt is expected to retain this property. Computational modeling can be employed to investigate the complexation equilibria and speciation of this compound with different metal ions in solution. These models can predict the stability constants of the formed complexes and the distribution of different species as a function of pH and concentration. elsevierpure.com

One approach involves using quantum chemical calculations to determine the binding energies of the metal complexes. By comparing the energies of the reactants and products, the thermodynamics of the complexation reaction can be assessed. researchgate.net These calculations can also provide detailed structural information about the coordination geometry of the metal ion within the complex.

Surface complexation models can also be adapted to understand the interactions of this compound with surfaces, which is relevant for applications in materials science. mdpi.com These models describe the formation of complexes at the solid-liquid interface and can be used to predict adsorption behavior. nih.gov

Table 3: Key Parameters in Modeling Complexation Equilibria

| Parameter | Definition |

|---|---|

| Stability Constant (β) | An equilibrium constant for the formation of a complex from its constituent ions. elsevierpure.com |

| Speciation | The distribution of a chemical element among different chemical species in a system. |

| Coordination Number | The number of donor atoms attached to the central metal ion. |

| Binding Energy | The energy released when a metal ion binds to the ligand. researchgate.net |

Prediction of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools for predicting the mechanisms and pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. osti.gov This allows for the elucidation of the step-by-step process of a chemical transformation.

Methods like DFT can be used to calculate the activation energies of different possible reaction pathways, thereby identifying the most favorable mechanism. purdue.edu This is particularly useful for understanding degradation pathways, reaction with other chemical species, or its role in synthetic processes. Automated reaction prediction algorithms can also be employed to explore a wide range of possible reactions. purdue.edu

For example, the protonation and deprotonation steps of the amine groups in this compound can be modeled to understand its acid-base chemistry. The role of the sulfate counter-ions in influencing these reactions can also be investigated. Furthermore, the mechanism of its interaction with other molecules, such as in a catalytic cycle, can be computationally explored. arxiv.org

Computational Approaches to Material Functionalization Design

Computational methods are increasingly used to design and predict the properties of functionalized materials. This compound, with its multiple functional groups, is a candidate for modifying the surfaces of materials to impart new properties. Computational approaches can guide this process by simulating the interaction of the molecule with different substrates. nih.gov

DFT calculations can be used to study the adsorption of this compound onto surfaces such as silica (B1680970), graphene, or metal oxides. nih.gov These calculations can determine the preferred binding sites, adsorption energies, and the resulting changes in the electronic properties of both the molecule and the surface. This information is crucial for designing materials with specific functionalities, such as sensors, catalysts, or adsorbents.

By simulating the functionalization process, researchers can screen different materials and conditions before undertaking experimental work, thus saving time and resources. For instance, the design of a novel sensor could involve computationally assessing the change in the electronic properties of a functionalized surface upon binding of a target analyte. nih.gov

Advanced Materials Science and Engineering Applications Non Biological

Epoxy Resin Curing Systems

Triethylenetetramine (B94423) is a widely utilized curing agent, or hardener, for epoxy resins. atamanchemicals.comwikipedia.org As an aliphatic amine, it offers distinct advantages in the curing process. The active hydrogen atoms on its primary and secondary amine groups react with the epoxide groups of the resin, initiating a cross-linking reaction. threebond.co.jp This process transforms the liquid resin into a rigid, three-dimensional thermoset polymer.

The curing mechanism involves the opening of the epoxy ring by the amine's active hydrogens, forming a secondary amine, which can then react with another epoxy group. threebond.co.jp The resulting tertiary amine can also catalyze the polymerization of epoxy groups. threebond.co.jp For effective cross-linking and the development of a robust polymer network, a curing agent must generally possess more than three active hydrogen atoms and at least two amino groups, criteria which TETA fulfills. threebond.co.jp

The reactivity of TETA is characteristic of aliphatic amines, which tend to cure epoxy resins more rapidly and at lower temperatures compared to aromatic amines. wikipedia.org This is attributed to reduced steric hindrance, allowing the linear TETA molecule to rotate and react more freely. wikipedia.org The choice of curing agent is critical as it dictates the final properties of the cured epoxy, including its mechanical strength, chemical resistance, and thermal stability. threebond.co.jpnih.gov In a study comparing various aliphatic amine curing agents for a bio-epoxy resin derived from vanillyl alcohol, TETA demonstrated superior performance, yielding a cured epoxy with better chemical and acid resistance, higher thermal stability, and a tensile strength 1.4 to 2.6 times greater than systems cured with other amines like tri-isopropanolamine (TREN), diethylenetriamine (B155796) (DETA), and ethylenediamine (B42938) (EDA). nih.gov

Table 1: Comparison of Curing Agents for Vanillyl Alcohol-Based Bio-Epoxy Resin

| Curing Agent | Molecular Structure | Key Properties of Cured Epoxy |

|---|---|---|

| Triethylenetetramine (TETA) | Linear | Superior thermal stability, chemical resistance, and tensile strength. nih.gov |

| Tris(2-aminoethyl)amine (TREN) | Branched | Lower performance compared to TETA in the studied system. nih.gov |

| Diethylenetriamine (DETA) | Linear | Lower performance compared to TETA in the studied system. nih.gov |

Corrosion Inhibition Mechanisms

Triethylenetetramine is an effective corrosion inhibitor for various metals, particularly steel, in different aggressive environments. corrosionpedia.comuj.ac.za Its inhibitory action stems from the presence of lone-pair electrons on its nitrogen atoms and its molecular structure, which facilitate adsorption onto the metal surface. uj.ac.za This adsorption forms a protective layer that isolates the metal from corrosive agents. atamanchemicals.com

The mechanism of inhibition involves the affinity of the amine groups for the iron in steel. uj.ac.za These groups can be adsorbed onto the metal surface, creating a barrier that impedes both the anodic (metal dissolution) and cathodic (corrosion-inducing reactions) processes of corrosion. uj.ac.za In addition to this physicochemical adsorption, amines like TETA can also act as pore blockers in materials like concrete. uj.ac.za Through a hydrophobic effect, they can prevent the ingress of aggressive ions such as chlorides and sulfates, thereby protecting the embedded steel reinforcement from corrosion. uj.ac.za

Research has demonstrated TETA's effectiveness in protecting steel rebar in chloride-contaminated concrete and in acidic solutions. corrosionpedia.comuj.ac.za One method, known as bidirectional electromigration rehabilitation (BIEM), involves injecting TETA into concrete while simultaneously extracting chloride ions using an electric field. corrosionpedia.comnih.gov Studies have shown that for TETA to be effective, its concentration in the concrete's pore solution must be higher than the chloride concentration. nih.gov The optimal content of TETA as an inhibitor in seawater concrete has been identified as 1%. nih.gov

Catalysis in Organic Synthesis and Industrial Processes

The unique chelating and reactive properties of triethylenetetramine have been harnessed to develop advanced catalytic systems for various industrial and synthetic processes.

A notable application of TETA is in the formation of metallogels with catalytic properties. A mechanically stable, semiconducting iron(III) metallogel (Fe@TETA) has been synthesized by the direct mixing of TETA and an Fe(III) salt in water at ambient conditions. nih.govacs.orgnih.gov This soft, multifunctional material has proven to be an excellent catalyst for the synthesis of aryl thioethers through a C–S (aryl-S) coupling reaction. nih.govacs.orgresearchgate.net

The Fe@TETA metallogel facilitates the coupling of aryl halides with aromatic thiols under mild conditions (80°C) and, significantly, without the need for an organic solvent. nih.govacs.org This presents a more cost-effective and environmentally friendly alternative to many existing transition-metal-catalyzed methods for creating C-S bonds, which are important in the pharmaceutical industry. acs.org The catalytic process using the Fe@TETA metallogel is efficient, with the coupling reaction completing within 12 hours. nih.gov

Table 2: Performance of Fe@TETA Metallogel Catalyst in Aryl-S Coupling

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Iron(III)-Triethylenetetramine (Fe@TETA) Metallogel | nih.govacs.org |

| Reaction | Aryl-S Cross-Coupling (Synthesis of Aryl Thioethers) | nih.govacs.org |

| Reaction Conditions | 80°C, Solvent-free | nih.gov |

| Reaction Time | ~12 hours | nih.gov |

| Key Advantage | Environmentally friendly, cost-effective, mild conditions | acs.org |

Triethylenetetramine can be used to functionalize existing polymer fibers to create novel catalytic materials. Specifically, TETA has been employed for the amination of polyacrylonitrile (B21495) fibers. atamanchemicals.comatamanchemicals.com This process introduces reactive amine groups onto the fiber surface, transforming the inert polymer into a functional catalyst. atamanchemicals.com These TETA-modified fiber catalysts have shown efficacy in promoting reactions such as the Knoevenagel condensation in aqueous media. atamanchemicals.comatamanchemicals.com

Development of Semiconducting Materials

The same triethylenetetramine-based iron(III) metallogel developed for catalysis also exhibits valuable electronic properties. nih.govacs.orgnih.gov Electrical characterization of the Fe@TETA metallogel has revealed that it behaves as a semiconductor. nih.govacs.org This property has been successfully exploited to fabricate a Schottky barrier diode device. nih.govacs.org The current-voltage (I-V) characteristics of this device show a significant rectification ratio, confirming its diode behavior. acs.org This discovery highlights the potential of using multifunctional, self-assembled soft materials like the Fe@TETA metallogel in the development of novel electronic components. nih.govacs.org

Additive for Performance Enhancement in Industrial Fluids (e.g., Lubricating Oil, Drilling Fluids)

Triethylenetetramine and its derivatives are used as additives to enhance the performance of various industrial fluids, including lubricating oils and drilling fluids. atamanchemicals.comatamanchemicals.com

In lubricating oils , TETA-based compounds function as additives that can improve properties such as detergency and dispersancy. atamanchemicals.com They help to keep insoluble particles suspended in the oil, preventing the formation of sludge and deposits on engine components.

Asphalt (B605645) Modification

While direct studies on triethylenetetramine disulfate in asphalt modification are not extensively documented, the application of polyamines, such as TETA, as anti-stripping additives provides a strong indication of its potential benefits. Polyamines are utilized to enhance the adhesion between the asphalt binder and aggregate surfaces, a critical factor in preventing moisture-induced damage, also known as stripping. researchgate.netasphaltinstitute.org This loss of adhesion can lead to significant pavement distresses, including rutting, cracking, and raveling. asphaltinstitute.org

The amine functional groups in the triethylenetetramine moiety are key to its effectiveness. These groups can interact with the acidic siliceous aggregates, forming a chemical bond that is more resistant to water than the physical bond between asphalt and aggregate. researchgate.net This improved adhesion helps to maintain the structural integrity of the asphalt mixture, particularly in the presence of moisture. The introduction of amine-based additives can, therefore, significantly improve the durability and extend the service life of asphalt pavements. researchgate.net

Research on various amine-based additives has shown their positive impact on the performance of asphalt binders and mixtures. For instance, the addition of these additives can lead to an increase in the tensile strength ratio (TSR), a common measure of moisture susceptibility. mdpi.com Furthermore, they can influence the rheological properties of the asphalt binder, although the specific effects can vary depending on the crude source of the asphalt and the type and dosage of the amine additive. asphaltinstitute.orgelsevierpure.com

Table 1: Effects of Amine-Based Additives on Asphalt Properties

| Property | Observation | Relevant Compounds |

| Adhesion | Enhanced bond between asphalt binder and aggregate. researchgate.netasphaltinstitute.org | Polyamines, Amidoamines |

| Moisture Resistance | Improved resistance to stripping and moisture-induced damage. researchgate.netmdpi.com | Polyamines, Hydrated Lime |

| Tensile Strength Ratio (TSR) | Increased TSR values, indicating better moisture susceptibility. mdpi.com | Amine-free anti-stripping agents |

| Rheological Properties | Varied effects on performance grade depending on binder source and additive type/dosage. asphaltinstitute.org | Fatty amines, Polyamines |

Surfactant Design and Synthesis

Triethylenetetramine serves as a versatile building block in the synthesis of cationic gemini (B1671429) surfactants. figshare.comresearchgate.nettandfonline.com These surfactants are characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. encyclopedia.pub This unique structure often imparts superior surface-active properties compared to conventional monomeric surfactants, including a lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension. encyclopedia.pub

The synthesis of gemini surfactants from triethylenetetramine typically involves a two-step process. First, triethylenetetramine is reacted with fatty acids to form corresponding amides, which are then cyclized to create 2-alkyl-1-diethylenediaminimidazoline. figshare.comresearchgate.net In the second step, these intermediates are reacted with a dihaloalkane to form the final cationic gemini surfactant. figshare.comresearchgate.net

The properties of these triethylenetetramine-based gemini surfactants are influenced by the length of the alkyl chains and the nature of the counter-ion. figshare.comresearchgate.net For this compound, the sulfate (B86663) ion would act as the counter-ion. The nature of the counter-ion can significantly affect the micellization and aggregation behavior of gemini surfactants. researchgate.netcore.ac.ukrsc.org Factors such as counter-ion hydration, interfacial packing, and ionic morphology all play a role in determining the surfactant's properties. researchgate.net The disulfate ion, being divalent, would likely lead to different aggregation characteristics compared to monovalent counter-ions like chloride or bromide. This is due to stronger electrostatic interactions with the cationic head groups of the surfactant. nih.gov

Table 2: Properties of Triethylenetetramine-Based Gemini Surfactants

| Property | Finding | Source |

| Surface Tension Reduction | Capable of reducing the surface tension of water significantly. figshare.comresearchgate.net | figshare.com, researchgate.net |

| Critical Micelle Concentration (CMC) | Generally exhibit low CMC values, indicating high efficiency. encyclopedia.pub | encyclopedia.pub |

| Synthesis | Typically synthesized in a two-step methodology from triethylenetetramine and fatty acids. figshare.comresearchgate.net | figshare.com, researchgate.net |

| Counter-ion Effect | The type of counter-ion influences micellization and aggregation behavior. researchgate.netcore.ac.ukrsc.org | core.ac.uk, rsc.org, researchgate.net |

Growth Promoter for Nanoarchitecture Formation

Polyamines, including triethylenetetramine, have been utilized as capping agents or structure-directing agents in the synthesis of nanoparticles. researchgate.netnih.gov Capping agents play a crucial role in controlling the growth and preventing the agglomeration of nanoparticles during their synthesis, thereby influencing their final size, shape, and stability. nih.govresearchgate.net The amine groups in triethylenetetramine can coordinate with metal ions, facilitating the controlled formation of nanoparticles. researchgate.net

In the context of this compound, both the polyamine and the sulfate components could contribute to the formation of nanoarchitectures. The triethylenetetramine can act as a template or a stabilizing agent, directing the assembly of nanoparticles into specific structures. researchgate.net The presence of amine groups on the surface of the nanoparticles can also provide functionalization for further applications. researchgate.net

The sulfate ions can also play a direct role in the synthesis of certain nanoparticles. For instance, in the synthesis of some metal oxide or sulfate nanoparticles, the sulfate ion can act as a precursor or a shape-directing agent. ijcmas.comjmaterenvironsci.com The interaction between the cationic polyamine and the anionic sulfate ions could lead to the formation of complex structures that can template the growth of nanomaterials. The specific role of this compound as a growth promoter would depend on the specific nanomaterial being synthesized and the reaction conditions.

Table 3: Role of Polyamines and Sulfates in Nanoparticle Synthesis

| Component | Role in Nanoparticle Synthesis | Examples |

| Polyamines (e.g., TETA) | Capping agent, structure-directing agent, stabilizer. researchgate.netnih.govresearchgate.net | Silver nanoparticles, nanoparticle derivatives for therapy. researchgate.netresearchgate.net |

| Sulfate Ions | Precursor, shape-directing agent. ijcmas.comjmaterenvironsci.com | Barium sulfate nanoparticles, sulfur nanoparticles. ijcmas.comjmaterenvironsci.com |

Environmental Chemistry Research Applications Non Biological

Adsorption and Remediation of Heavy Metal Ions from Aqueous Solutions

The chelating properties of triethylenetetramine (B94423) are extensively utilized for the removal of toxic heavy metal ions from contaminated water sources. atamanchemicals.comatamanchemicals.com TETA-functionalized materials have proven effective in adsorbing a range of metals, including mercury (Hg), cadmium (Cd), lead (Pb), copper (Cu), and zinc (Zn). researchgate.netnih.govcnrs.fr The efficiency of these materials stems from the strong coordination bonds formed between the nitrogen atoms in the TETA molecule and the metal ions. nih.govnih.gov

For instance, a polystyrene resin modified with TETA (PS-TETA) demonstrated high adsorption capacities for Hg(II), Cd(II), and Pb(II). cnrs.fr Similarly, TETA-functionalized metal-organic frameworks (MOFs) have been synthesized and shown to be highly effective for removing Pb(II) from wastewater. nih.gov

The primary mechanism for heavy metal removal by TETA-functionalized adsorbents is chemisorption, where the metal ions form stable complexes with the amine functional groups on the adsorbent surface. nih.govresearchgate.net This process involves the sharing of electrons between the metal ion and the nitrogen atoms of TETA, leading to strong, selective binding. nih.gov

Kinetic studies frequently show that the adsorption process follows a pseudo-second-order model. nih.govresearchgate.netnih.govmdpi.com This indicates that the rate-limiting step is the chemical adsorption itself, involving valence forces through electron sharing or exchange between the adsorbent and the metal ion. nih.govmdpi.com For example, the removal of lead ions using TETA-functionalized MIP-206 was found to conform to the pseudo-second-order model, signifying an efficient chemical removal process. nih.gov In some systems, the adsorption can be multi-stage, initially controlled by diffusion of the ions to the adsorbent surface and later by the attachment-controlled chemical reaction. researchgate.net

Table 1: Kinetic Models for Heavy Metal Adsorption

| Kinetic Model | Description | Applicability to TETA Adsorbents |

|---|---|---|

| Pseudo-First-Order | Assumes the rate of adsorption is proportional to the number of unoccupied sites. | Generally less fitting than the pseudo-second-order model for TETA-based systems. researchgate.net |

| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption involving valence forces. nih.gov | Commonly provides the best fit for experimental data, indicating chemisorption is dominant. nih.govresearchgate.net |

| Intra-particle Diffusion | Describes the transport of adsorbate from the bulk solution into the pores of the adsorbent. | Can describe initial stages of adsorption, but is not typically the sole rate-limiting step. researchgate.netresearchgate.net |

Adsorption isotherms are critical for describing how adsorbates interact with adsorbents. For TETA-modified materials, the experimental data are often analyzed using the Langmuir and Freundlich isotherm models. nih.govcnrs.frresearchgate.net

The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, frequently provides a better fit for the data. nih.govcnrs.frresearchgate.net This suggests that the metal ions form a single layer on the surface of the TETA-functionalized material at specific, uniform binding sites. For example, the adsorption of Hg(II), Cd(II), and Pb(II) onto a PS-TETA resin was well-described by the Langmuir model, with maximum monolayer adsorption capacities of 344.8 mg/g, 212.8 mg/g, and 147.1 mg/g, respectively. cnrs.fr Another study on a TETA-functionalized MOF for Pb(II) removal also found the Langmuir isotherm to be the best fit, with a maximum removal capacity of 267.15 mg/g. nih.gov

The Freundlich model, which describes adsorption on heterogeneous surfaces, can also be applicable, particularly in systems with varied surface energies. researchgate.netnih.gov

Table 2: Comparison of Adsorption Isotherm Models for TETA-Functionalized Adsorbents

| Isotherm Model | Key Assumptions | Common Findings |

|---|---|---|

| Langmuir | Monolayer adsorption on a homogeneous surface. mdpi.compjoes.com | Often provides the best fit for heavy metal adsorption, indicating uniform binding sites. nih.govcnrs.frresearchgate.net |

| Freundlich | Multilayer adsorption on a heterogeneous surface. mdpi.comnih.gov | Can also fit experimental data, suggesting some surface heterogeneity. researchgate.net |

The efficacy of various materials in adsorbing heavy metals is significantly improved by surface functionalization with triethylenetetramine. researchgate.netnih.govnih.gov The process involves grafting or impregnating TETA onto the surface of a solid support, thereby introducing a high density of amine groups that act as active binding sites for metal ions. nih.govresearchgate.net

A wide range of substrates have been used for this purpose, including:

Polymeric Resins: Polystyrene can be modified with TETA to create a highly effective adsorbent for mercury, cadmium, and lead. researchgate.netcnrs.fr

Silica (B1680970): Mesoporous silica, such as SBA-15, functionalized with TETA shows enhanced metal adsorption capacity. scispace.comresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs like MIL-101(Cr) and MIP-206-OH have been functionalized with TETA to create adsorbents with high porosity and numerous active sites for capturing lead and other metals. nih.govnih.gov

Biochar: Derived from biomass, biochar can be modified with TETA to improve its ability to bind cationic metals, complementing its inherent porous structure. nih.govbiochartoday.com

This functionalization strategy leverages the inherent properties of the support material (e.g., high surface area, porosity) and combines them with the strong chelating ability of TETA to produce superior adsorbents. nih.govnih.gov

Carbon Dioxide Capture and Regeneration Technologies

Amine-based materials are a cornerstone of carbon dioxide (CO2) capture technologies, and triethylenetetramine is a prominent amine used for this purpose. nih.govacs.orgcas.cn TETA can be used in aqueous solutions or, more commonly, impregnated onto solid supports to create solid sorbents for post-combustion CO2 capture. nih.govacs.org The mechanism involves a reversible chemical reaction between the acidic CO2 gas and the basic amine groups of TETA. acs.orgyoutube.com

Solid sorbents made by impregnating TETA onto materials like as-synthesized MCM-41 or sepiolite (B1149698) have shown high CO2 adsorption capacities. nih.govacs.org For example, a TETA-impregnated MCM-41 sample exhibited an adsorption capacity of approximately 2.22 mmol/g at 60°C. nih.gov A key advantage of solid sorbents is the potentially lower energy requirement for regeneration compared to traditional aqueous amine scrubbing. acs.orgrepec.org

Regeneration of the CO2-saturated sorbent is crucial for a cyclic, cost-effective process. This is typically achieved through:

Temperature Swing Adsorption (TSA): The sorbent is heated, causing the bonds between the amine and CO2 to break and release the captured CO2 in a concentrated stream. utwente.nlnih.gov

Pressure Swing Adsorption (PSA) / Vacuum Swing Adsorption (VSA): The pressure is lowered, shifting the equilibrium to favor the desorption of CO2. utwente.nlnih.gov

Purge Gas Stripping: An inert gas is passed over the sorbent to lower the partial pressure of CO2 and facilitate its release. utwente.nl

Studies have shown that TETA-based sorbents can maintain good regenerability over multiple cycles. acs.org For instance, a nonaqueous solution of TETA and 2-amino-2-methyl-1-propanol (B13486) (AMP) in ethanol (B145695) demonstrated a high regeneration efficiency of 95.4% after five cycles. acs.org

Metal Recovery from Industrial Wastes and Secondary Resources

The strong binding of metal ions to TETA-functionalized adsorbents can be reversed under specific conditions, allowing for both the regeneration of the adsorbent and the recovery of the captured metals. cnrs.frnih.gov This is particularly relevant for recovering valuable metals from industrial wastewater or creating more sustainable remediation processes. researchgate.net

Desorption is typically achieved by altering the pH of the solution. cnrs.fr By introducing a strong acid, such as hydrochloric acid (HCl) or nitric acid (HNO3), the amine groups on the TETA molecule become protonated (positively charged). researchgate.net This protonation disrupts the coordination bonds between the amine groups and the captured metal ions, causing the metals to be released back into the solution in a concentrated form. cnrs.fr The now-regenerated adsorbent can then be neutralized and reused for subsequent adsorption cycles. nih.govcnrs.fr

Research has demonstrated that metals like Hg(II), Cd(II), and Pb(II) can be effectively removed from PS-TETA resin using HCl. cnrs.fr This potential for regeneration and recovery makes TETA-based adsorbents a promising technology for resource recovery from saline effluents and other industrial waste streams. researchgate.net

Environmental Fate and Transport Studies (General chemical stability, not biological degradation)

The environmental behavior of triethylenetetramine is influenced by its chemical stability. TETA is chemically stable under standard ambient conditions and in neutral aqueous solutions. sigmaaldrich.comoecd.org A study on hydrolysis found no degradation of TETA after 36 days. oecd.org However, its stability can be affected by environmental factors such as humidity and the presence of other chemicals.

The dihydrochloride (B599025) salt form of TETA is sensitive to water. nih.gov At 20°C, a relative humidity above 40% can induce the formation of a dihydrate, and at 70% relative humidity, a saturated solution can form. nih.gov This highlights a direct link between the compound's physical stability, chemical stability, and ambient humidity, with high humidity levels being detrimental to the quality of the active pharmaceutical ingredient (API) form. nih.govmatec-conferences.org

TETA is incompatible with strong oxidizing agents, strong acids, peroxides, and several organic compounds, with which it can undergo violent reactions. atamanchemicals.comsigmaaldrich.com It is also corrosive to some metals. nih.gov Due to its complete miscibility with water and a low potential for bioaccumulation, its primary transport mechanism in the environment is expected to be in the aqueous phase. oecd.org Its strong tendency to adsorb to solids, likely due to electrostatic interactions, will significantly influence its transport and fate in soil and sediment systems. oecd.org

Mechanistic Studies in Chemical Processes Non Biological

Electrochemical Reaction Mechanisms (e.g., Lead Electrodeposition)

Triethylenetetramine (B94423) disulfate plays a significant role in the electrochemical deposition of lead, acting as a powerful leaching and complexing agent. The mechanism of lead extraction and deposition from solutions containing triethylenetetramine (TETA) has been a subject of study, revealing insights into the electrochemical processes involved.

The fundamental interaction involves the solvation of lead sulfate (B86663) molecules by TETA. The electron pairs on the nitrogen atoms of the TETA molecule solvate the lead cation, forming an ionic couple with the sulfate ions. This high affinity of TETA for lead sulfate makes it an effective agent for leaching lead from various materials, including industrial waste.

In the electrodeposition process, a solution of TETA saturated with lead sulfate is used as the electrolyte. The quality and morphology of the deposited lead are highly dependent on process parameters such as current density and temperature.

Effect of Current Density: